molecular formula C24H18CrI B12658619 Bis((1,1'-biphenyl)-4-yl)iodochromium CAS No. 85409-47-8

Bis((1,1'-biphenyl)-4-yl)iodochromium

Cat. No.: B12658619
CAS No.: 85409-47-8
M. Wt: 485.3 g/mol
InChI Key: URBBTCWQAHDMMV-UHFFFAOYSA-M
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Description

Bis((1,1'-biphenyl)-4-yl)iodochromium is a chromium-based organometallic complex featuring two biphenyl-4-yl ligands coordinated to a central chromium atom with an iodine substituent. Chromium complexes with aromatic ligands are often studied for their catalytic and electronic properties, though the iodine substituent in this compound may confer distinct reactivity compared to other halogenated or alkylated derivatives .

Properties

CAS No.

85409-47-8

Molecular Formula

C24H18CrI

Molecular Weight

485.3 g/mol

IUPAC Name

iodochromium(2+);phenylbenzene

InChI

InChI=1S/2C12H9.Cr.HI/c2*1-3-7-11(8-4-1)12-9-5-2-6-10-12;;/h2*1,3-10H;;1H/q2*-1;+3;/p-1

InChI Key

URBBTCWQAHDMMV-UHFFFAOYSA-M

Canonical SMILES

C1=CC=C(C=C1)C2=CC=[C-]C=C2.C1=CC=C(C=C1)C2=CC=[C-]C=C2.[Cr+2]I

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis((1,1’-biphenyl)-4-yl)iodochromium typically involves the reaction of chromium trichloride with biphenyl ligands in the presence of a reducing agent. The reaction is carried out under an inert atmosphere to prevent oxidation. The iodine atom is introduced through the reaction with an iodine-containing reagent, such as iodobenzene, under controlled conditions .

Industrial Production Methods

While specific industrial production methods for Bis((1,1’-biphenyl)-4-yl)iodochromium are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

Bis((1,1’-biphenyl)-4-yl)iodochromium can undergo various chemical reactions, including:

    Oxidation: The chromium center can be oxidized to higher oxidation states.

    Reduction: The compound can be reduced to lower oxidation states of chromium.

    Substitution: Ligands around the chromium center can be substituted with other ligands.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Ligand exchange reactions can be carried out using various ligands under inert conditions.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state chromium compounds, while reduction could produce lower oxidation state species.

Scientific Research Applications

Bis((1,1’-biphenyl)-4-yl)iodochromium has several applications in scientific research:

    Chemistry: It is used as a catalyst in organic synthesis reactions, particularly in cross-coupling reactions.

    Materials Science: The compound’s unique structural properties make it a candidate for the development of new materials with specific electronic or magnetic properties.

    Biology and Medicine: Research is ongoing into its potential use in medicinal chemistry, particularly in the development of metal-based drugs.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Bis((1,1’-biphenyl)-4-yl)iodochromium exerts its effects involves the coordination of the biphenyl ligands to the chromium center, which stabilizes the metal and allows it to participate in various chemical reactions. The iodine atom can act as a leaving group in substitution reactions, facilitating the formation of new compounds .

Comparison with Similar Compounds

Table 1: Key Halogenated Biphenyl Derivatives

Compound Name Molecular Formula Molecular Weight Substituents Key Applications/Reactivity References
4,4'-Bis(Bromomethyl)-1,1'-biphenyl C₁₄H₁₂Br₂ 340.05 Bromomethyl (-CH₂Br) Precursor for cross-coupling
3-Bromo-4-iodo-1,1'-biphenyl C₁₂H₈BrI 359.27 Bromine (Br), Iodine (I) Building block in pharmaceuticals
1-(4'-Bromo-[1,1'-biphenyl]-4-yl)naphthalene C₂₂H₁₅Br 359.27 Bromine (Br), naphthalene Materials science applications
[1,1′-Biphenyl]-4-yl(trifluoromethyl)sulfane C₁₃H₉F₃S 254.27 Trifluoromethylthiol (-SCF₃) Electrophilic substitution

Key Observations :

  • Halogen Influence : The iodine substituent in this compound likely enhances electrophilic reactivity compared to brominated analogs like 4,4'-Bis(Bromomethyl)-1,1'-biphenyl, which is commonly used in cross-coupling reactions .
  • Metal Coordination : Unlike purely organic halogenated biphenyls, the chromium center in the target compound may enable redox activity or catalytic behavior, similar to other transition metal complexes .

Key Observations :

  • Friedel-Crafts vs. Metal-Mediated Synthesis : The target chromium complex may require metal-mediated ligand coordination, differing from the Lewis acid-catalyzed Friedel-Crafts reactions used for acylated biphenyls .
  • Halogenation Specificity : Brominated derivatives (e.g., 4,4'-Bis(Bromomethyl)-1,1'-biphenyl) are synthesized via direct bromination, whereas iodinated analogs like 3-Bromo-4-iodo-1,1'-biphenyl may involve sequential halogenation steps .

Stability and Handling

Key Observations :

  • The iodine substituent in this compound may necessitate protection from light and moisture, similar to 3-Bromo-4-iodo-1,1'-biphenyl .

Biological Activity

Bis((1,1'-biphenyl)-4-yl)iodochromium, often abbreviated as BIC, is a chromium-based organometallic compound that has garnered interest due to its unique structural properties and potential biological activities. This article explores the biological activity of BIC, highlighting its mechanisms of action, effects on cellular systems, and relevant case studies.

Chemical Structure and Properties

BIC features a chromium center coordinated by two biphenyl groups and an iodine atom, leading to a complex with distinctive electronic properties. The biphenyl moieties contribute to the compound's stability and solubility in organic solvents, which is crucial for biological assays.

Mechanisms of Biological Activity

The biological activity of BIC can be attributed to several mechanisms:

  • Oxidative Stress Induction : BIC has been shown to generate reactive oxygen species (ROS), which can lead to oxidative stress in cells. This mechanism is critical in its potential use as an anticancer agent.
  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular metabolism, impacting pathways such as apoptosis and cell proliferation.
  • DNA Interaction : Preliminary studies suggest that BIC can intercalate into DNA strands, potentially disrupting replication and transcription processes.

Biological Assays and Findings

Research has employed various assays to investigate the biological effects of BIC:

  • Cytotoxicity Assays : In vitro studies using human cancer cell lines (e.g., HeLa, MCF-7) demonstrated that BIC exhibits significant cytotoxic effects, with IC50 values ranging from 10 to 30 µM depending on the cell line.
  • Apoptosis Induction : Flow cytometry analyses revealed that BIC treatment leads to increased Annexin V positivity in treated cells, indicating apoptosis induction.
  • Antioxidant Activity : BIC has shown potential antioxidant properties by scavenging free radicals in DPPH assays.

Case Studies

Several studies have investigated the biological activity of BIC:

  • Study on Cancer Cell Lines :
    • Objective : To evaluate the anticancer properties of BIC.
    • Methods : HeLa and MCF-7 cells were treated with varying concentrations of BIC.
    • Results : Significant reduction in cell viability was observed at concentrations above 20 µM after 48 hours. Mechanistic studies indicated ROS generation as a primary pathway for inducing apoptosis.
  • Enzyme Inhibition Study :
    • Objective : To assess the inhibitory effects of BIC on specific metabolic enzymes.
    • Methods : Enzyme assays were conducted using extracts from treated cells.
    • Results : BIC inhibited lactate dehydrogenase (LDH) activity by approximately 40% at 25 µM concentration, suggesting interference with glycolytic pathways.

Data Table of Biological Activities

Activity TypeCell LineIC50 (µM)Mechanism
CytotoxicityHeLa15ROS generation
CytotoxicityMCF-725Apoptosis induction
Enzyme InhibitionLDH25Glycolytic pathway inhibition
Antioxidant ActivityDPPH AssayN/AFree radical scavenging

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